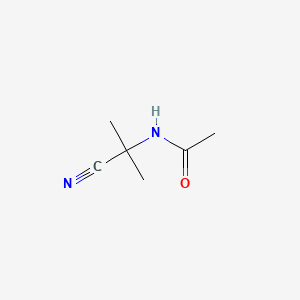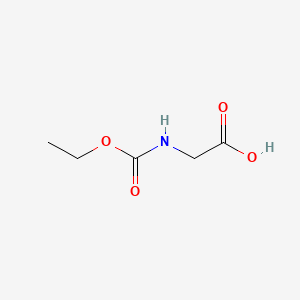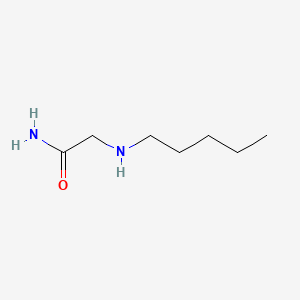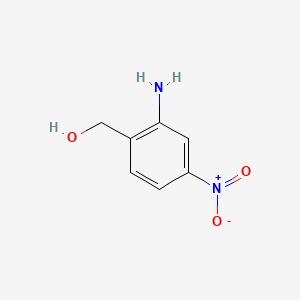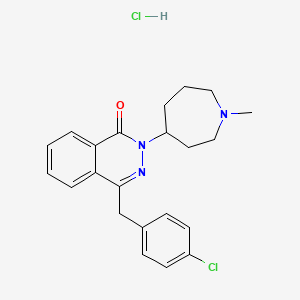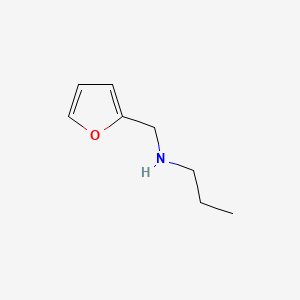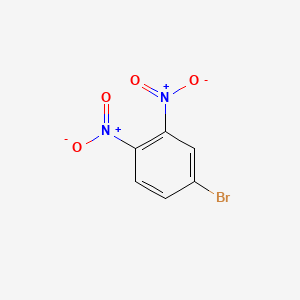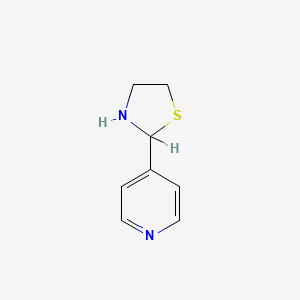
4-(1,3-Thiazolan-2-yl)pyridine
Descripción general
Descripción
“4-(1,3-Thiazolan-2-yl)pyridine” is a compound with the molecular formula C8H10N2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “4-(1,3-Thiazolan-2-yl)pyridine” is 166.25 g/mol . The InChI code is 1S/C8H10N2S/c1-3-9-4-2-7 (1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 . The Canonical SMILES is C1CSC (N1)C2=CC=NC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,3-Thiazolan-2-yl)pyridine” include a molecular weight of 166.25 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 166.05646950 g/mol . The topological polar surface area is 50.2 Ų .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include 4-(1,3-Thiazolan-2-yl)pyridine, have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.
Herbicidal Activity
Some derivatives of thiazolo[4,5-b]pyridines have been found to have herbicidal properties . This suggests that 4-(1,3-Thiazolan-2-yl)pyridine could be used in the development of new herbicides.
Antimicrobial Activity
Thiazolo[4,5-b]pyridines have been found to have antimicrobial properties . This suggests that 4-(1,3-Thiazolan-2-yl)pyridine could be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines have been found to have anti-inflammatory properties . This suggests that 4-(1,3-Thiazolan-2-yl)pyridine could be used in the treatment of inflammatory diseases.
Antitumor Activity
Thiazolo[4,5-b]pyridines have been found to have antitumor properties . This suggests that 4-(1,3-Thiazolan-2-yl)pyridine could be used in the treatment of cancer.
Drug Design and Discovery
The thiazole moiety is a basic scaffold found in many natural compounds and synthetic drugs . The presence of the thiazole moiety in 4-(1,3-Thiazolan-2-yl)pyridine makes it a potential candidate for the design and discovery of new drugs .
Photosensitizers and Sunscreens
Thiazoles are used in the field of photosensitizers and sunscreens . This suggests that 4-(1,3-Thiazolan-2-yl)pyridine could be used in the development of new photosensitizers and sunscreens.
Catalysts
Thiazoles are used as catalysts . This suggests that 4-(1,3-Thiazolan-2-yl)pyridine could be used in the development of new catalysts.
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-4-yl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOGGAJNIGIFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990243 | |
| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazolan-2-yl)pyridine | |
CAS RN |
700-92-5 | |
| Record name | 4-(2-Thiazolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine, 2-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




